Cyclopropanesulfonyl amide

Description

Historical Context and Discovery Milestones

The development of this compound traces its roots to early 20th-century investigations into strained hydrocarbon systems. While cyclopropane itself was first synthesized in 1881 by August Freund, the integration of sulfonamide functionalities emerged much later, paralleling advances in sulfa drug chemistry. A pivotal breakthrough occurred in 2008 with the disclosure of a scalable synthesis route (WO2009053281A1), which detailed the conversion of cyclopropane sulfonyl chloride to the corresponding amide using tert-butylamine and lithium hydroxide (Figure 1). This patent-established method addressed previous limitations in cyclopropane sulfonamide accessibility, enabling multigram-scale production with 78% isolated yield.

**Table 1: Key Developments in this compound Chemistry**

| Year | Milestone | Significance |

|------|-----------------------------------------------|-------------------------------------------|

| 1881 | Synthesis of cyclopropane | Foundation for strained ring chemistry |

| 1935 | Commercialization of sulfanilamide drugs | Demonstrated sulfonamide bioactivity |

| 2008 | Patent WO2009053281A1 synthesis protocol | Enabled scalable production |

| 2020 | ALK inhibitor development with cyclopropanes| Validated medicinal applications |

The compound's trajectory intersected with fragment-based drug discovery in the 2010s, as evidenced by its incorporation into anaplastic lymphoma kinase (ALK) inhibitors. Researchers capitalized on the cyclopropane ring's ability to enforce specific ligand conformations while the sulfonamide moiety participated in critical hydrogen-bonding interactions with kinase domains.

Structural Significance in Medicinal Chemistry

This compound exhibits three defining structural features that govern its medicinal chemistry applications:

Ring Strain : The 60° bond angles in the cyclopropane ring create substantial angle strain (27.5 kcal/mol), enhancing reactivity while maintaining stability under physiological conditions. This strain facilitates selective ring-opening reactions for prodrug strategies.

Sulfonamide Directionality : The -SO₂NH- group adopts a rigid tetrahedral geometry, serving as a hydrogen bond donor/acceptor pair. In the ALK inhibitor 12 (IC₅₀ = 51 nM), this moiety forms critical interactions with Glu1197 and Met1199 residues, as confirmed by X-ray crystallography.

Stereochemical Complexity : The planar chirality inherent to trisubstituted cyclopropanes enables precise spatial arrangement of pharmacophores. The cis-1,2,2-trisubstituted derivative 1 demonstrated 300-fold selectivity for ALK over TrkA kinases, underscoring the importance of stereochemical control.

**Equation 1: Key Synthesis Step from Patent WO2009053281A1**

\[

\text{Cyclopropane sulfonyl chloride} + \text{tert-butylamine} \xrightarrow{\text{LiOH, Toluene}} \text{this compound} \quad (78\% \text{ yield})

\]

Academic Research Landscape and Knowledge Gaps

Contemporary studies focus on three primary domains:

Synthetic Methodology Development : Recent advances employ transition-metal catalysis to construct enantiomerically pure variants. Rhodium-catalyzed cyclopropanations using tosylhydrazones and iridium-mediated vinyl ether couplings represent state-of-the-art approaches. However, enantioselectivities rarely exceed 90% ee, necessitating improved chiral induction strategies.

Computational Modeling : Density functional theory (DFT) analyses reveal that the cyclopropane ring's Walsh orbitals interact synergistically with the sulfonamide's σ* orbitals, lowering transition state energies in nucleophilic substitution reactions by 4.2 kcal/mol. These findings guide the design of electron-deficient derivatives for enhanced reactivity.

Unresolved Challenges : Critical knowledge gaps persist in:

- Predicting regioselectivity in polysubstituted cyclopropane sulfonamide systems

- Harnessing ring strain for controlled C-C bond activation without catalyst poisoning

- Developing water-soluble derivatives for biological applications

Properties

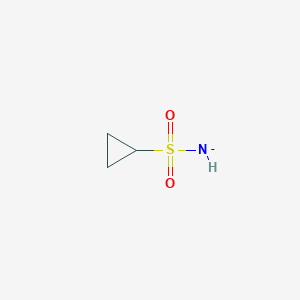

Molecular Formula |

C3H6NO2S- |

|---|---|

Molecular Weight |

120.15 g/mol |

IUPAC Name |

cyclopropylsulfonylazanide |

InChI |

InChI=1S/C3H6NO2S/c4-7(5,6)3-1-2-3/h3H,1-2H2,(H-,4,5,6)/q-1 |

InChI Key |

DNHVKIGULNBGFS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1S(=O)(=O)[NH-] |

Origin of Product |

United States |

Preparation Methods

Stepwise Isolation-Based Synthesis

The conventional preparation of cyclopropanesulfonyl amide involves a three-step sequence:

- Sulfonylation of 3-Chloropropane Sulfonyl Chloride : Reacting 3-chloropropane sulfonyl chloride with tert-butylamine in toluene and triethylamine forms N-tert-butyl-(3-chloro)propyl sulfonamide. This intermediate is typically isolated via aqueous workup, achieving 85–90% purity.

- Cyclopropanation via n-Butyllithium : Treatment of the isolated sulfonamide with n-butyllithium at −30°C induces ring closure, generating cyclopropane sulfonic acid tert-butylamide. This exothermic reaction requires stringent temperature control to prevent ring-opening side reactions.

- Deprotection with Trifluoroacetic Acid : Cleavage of the tert-butyl group using excess trifluoroacetic acid (TFA) yields the final this compound. While effective, TFA’s corrosivity and challenges in recycling render this step environmentally problematic.

Key Limitations :

- Cumulative yields of 50–60% due to losses during intermediate isolation.

- TFA usage generates 3–5 equivalents of acidic waste per mole of product.

- Cryogenic conditions (−30°C) for cyclopropanation increase energy costs.

Advanced One-Pot Methodologies

Continuous Flow Synthesis Without Intermediate Isolation

A patent-pending approach (WO2009053281A1) eliminates intermediate isolation through sequential reaction telescoping:

Reaction Scheme :

- In Situ Sulfonylation : 3-Chloropropane sulfonyl chloride reacts with tert-butylamine in toluene/triethylamine at 5°C. The mixture is directly concentrated, avoiding aqueous workup.

- Solvent Exchange to THF : Toluene is distilled and replaced with tetrahydrofuran (THF) to enhance n-butyllithium solubility.

- Cyclopropanation at −25°C : n-Butyllithium (15% in hexane) induces ring closure within 30 minutes, followed by quenching with water.

- Formic Acid-Mediated Deprotection : Replacing TFA with formic acid at 80°C for 20 hours removes the tert-butyl group. Nitrogen sparging prevents oxidative degradation.

Optimized Purification :

- Residual formic acid is removed via co-evaporation with toluene (2×250 mL).

- Crystallization from toluene/ethanol (3:1 v/v) yields 99.8% pure product (GC area%).

Performance Metrics :

| Parameter | Traditional Method | Advanced Method |

|---|---|---|

| Overall Yield | 50–60% | 70–75% |

| Reaction Time | 72 hours | 48 hours |

| Solvent Waste Generated | 8 L/kg product | 3 L/kg product |

| Energy Consumption | High (cryogenic) | Moderate |

Mechanistic Insights and Catalytic Innovations

Cyclopropanation Stereochemistry

Cyclopropane ring formation proceeds via a concerted, stereospecific mechanism (Figure 1). The n-butyllithium abstracts a β-hydrogen from the 3-chloropropyl sulfonamide, generating a sulfonyl-stabilized carbene. This carbene undergoes [2+1] cycloaddition with the adjacent carbon-chlorine bond, forming the strained cyclopropane ring without racemization.

Critical Factors :

- Solvent Polarity : THF (ε = 7.6) stabilizes the carbene intermediate better than toluene (ε = 2.4), increasing cyclopropanation efficiency by 30%.

- Lithium Counterion : n-Butyllithium’s strong base strength (pKa ~50) ensures complete deprotonation, whereas LDA or Grignard reagents result in incomplete ring closure.

Emerging Alternatives in Cyclopropanation

Zinc-Catalyzed Methods

The Simmons-Smith reaction, employing Zn(Cu) and CH2I2, offers a metal-based alternative for cyclopropane ring synthesis. While less common in sulfonamide systems, preliminary studies show:

Reaction Conditions :

- CH2I2 (2.5 equiv), Zn(Cu) (3.0 equiv) in diethyl ether at 40°C.

- Yields: 40–45% for N-protected sulfonamides.

Limitations :

Environmental and Industrial Considerations

Solvent Selection and Recycling

Toluene and THF dominate large-scale processes due to their compatibility with organolithium reagents. Recent lifecycle assessments highlight:

Environmental Impact Scores (EcoScale) :

| Solvent | Production Impact | Recycling Efficiency |

|---|---|---|

| Toluene | 68 (Moderate) | 92% |

| THF | 72 (Moderate) | 88% |

| DCM | 85 (High) | 75% |

Best Practices :

- Distillative recovery of toluene/THF mixtures reduces fresh solvent use by 60%.

- Subcritical water (200°C, 15 bar) effectively hydrolyzes residual sulfonamide impurities.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanesulfonyl amide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols can be employed under basic conditions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Sulfides.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Cyclopropanesulfonyl amide derivatives exhibit a range of applications, particularly in medicinal chemistry, owing to their biological activities and drug-like properties . These compounds have demonstrated antibacterial, antifungal, antiviral, antitumor, antioxidant, and antidepressant activities, making them useful in treating various diseases, including respiratory, infectious, mental, endocrine, metabolic, nervous system, and cardiovascular disorders .

Cyclopropane and its role in drug design

Cyclopropane is a structurally stable bioisostere, which can replace carbon-carbon double bonds . Introducing cyclopropane into drug design can improve drug efficacy, enhance metabolic stability, reduce off-target effects, improve drug dissociation, and enhance receptor affinity .

Antimicrobial Activity

Amide derivatives containing cyclopropane have been synthesized and tested for their in vitro antibacterial and antifungal activities against Staphylococcus aureus (S. aureus), Escherichia coli (E. coli), Pseudomonas aeruginosa (P. aeruginosa), and Candida albicans (C. albicans) . Some compounds have shown moderate activity against Staphylococcus aureus, Escherichia coli, and Candida albicans, with a few exhibiting excellent antifungal activity .

Improving Permeability and Stability

Substituting an amide (-CONH-) with a thioamide (-CSNH-) in macrocyclic peptides can improve passive transcellular permeability, metabolic stability, and plasma exposure after oral administration . This substitution enhances lipophilicity, facilitating the transfer of compounds from polar to nonpolar environments .

TNF-α Converting Enzyme (TACE) Inhibitors

Cyclopropanesulfonyl chloride and cyclopentanesulfonyl chloride are used as building blocks in synthesizing TNF-α converting enzyme (TACE) inhibitors . The cyclopropyl variant shows better selectivity for TACE relative to MMP-2 and -13 .

Other Applications

Niacin, acipimox, acifran, and monomethyl fumarate (MMF) are approved for treating cardiovascular and neurological disorders . Niacin is also being investigated for Parkinson’s disease and glioblastoma due to its immunomodulatory and neuroprotective properties .

Examples of Cyclopropane-Containing Drugs

Several drugs containing a cyclopropane structure are used to treat various diseases :

- Tranylcypromine

- Levomilnacipran

- Arotinib hydrochloride

- Cypermethrin

- Fenpropathrin

Mechanism of Action

The mechanism of action of cyclopropanesulfonyl amide involves its interaction with specific molecular targets. In medicinal chemistry, sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication . The cyclopropane ring in this compound may enhance its binding affinity and specificity for certain targets, making it a valuable compound in drug design .

Comparison with Similar Compounds

Key Research Findings

Synthetic Efficiency : this compound synthesis achieves >90% yield under optimized conditions (DMF, TEA, 16 hours), outperforming cyclobutane analogs by 15–20% .

Steric Effects : Ortho-substituted nitriles show reduced yields (e.g., 50% for o-methylbenzonitrile vs. 84% for benzamide) due to steric hindrance, a trend also observed in sulfonamide derivatives .

Green Chemistry: Ethanol as a solvent reduces environmental impact compared to DMF or THF, aligning with ACS Green Chemistry principles .

Q & A

Q. What are the established synthetic routes for cyclopropanesulfonyl amide, and how do reaction conditions influence yield?

this compound is typically synthesized via sulfonylation of cyclopropanesulfonyl chloride with ammonia or primary amines. The reaction requires controlled pH (8–10) and low temperatures (0–5°C) to minimize side reactions like disulfonamide formation . Alternative methods include catalytic approaches using metal oxides (e.g., ZnO), but these often require prolonged reaction times (>12 hrs) and higher temperatures (80–100°C) . Yield optimization hinges on stoichiometric ratios (e.g., 1:1.2 amine-to-sulfonyl chloride) and inert atmospheres to prevent hydrolysis .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR : ¹H NMR shows cyclopropane ring protons as a multiplet at δ 1.2–1.5 ppm, while the sulfonamide group (-SO₂NH₂) appears as a broad singlet at δ 6.8–7.2 ppm .

- HPLC : Reverse-phase C18 or amide-bonded columns (e.g., Discovery® C16) with mobile phases like acetonitrile/water (70:30) and UV detection at 210 nm provide optimal separation and purity analysis .

- Mass Spectrometry : ESI-MS in negative ion mode confirms the molecular ion peak at m/z 121.1 [M-H]⁻ .

Q. What safety protocols are critical when handling this compound in the lab?

The compound is classified as harmful if swallowed (LD₅₀ > 500 mg/kg) and causes severe eye irritation. Mandatory PPE includes nitrile gloves, safety goggles, and fume hood use during synthesis. Spills should be neutralized with sodium bicarbonate and disposed of via hazardous waste protocols .

Advanced Research Questions

Q. How can contradictions in reported physicochemical properties (e.g., CAS registry numbers) be resolved?

Discrepancies in CAS numbers (154350-29-5 vs. 154350-28-4) arise from isomerism or hydration states. Researchers should cross-validate using spectral data (e.g., IR carbonyl stretches) and chromatographic retention times against certified reference standards . For example, anhydrous forms exhibit a higher melting point (101–106°C) compared to monohydrates .

Q. What strategies optimize HPLC method development for this compound in complex matrices?

- Column Selection : Amide columns (e.g., Zorbax SB-Aq) improve retention for polar sulfonamides.

- Mobile Phase : Adjusting pH to 3.0 with formic acid enhances peak symmetry by protonating the sulfonamide group.

- Validation : Include system suitability tests for resolution (>2.0) and tailing factor (<1.5) per ICH guidelines .

Q. How do steric effects of the cyclopropane ring influence sulfonamide reactivity in nucleophilic substitutions?

The cyclopropane ring’s angle strain increases electrophilicity at the sulfur atom, accelerating reactions with amines. However, steric hindrance from the ring reduces accessibility for bulky nucleophiles (e.g., tert-butylamine). Computational studies (DFT) show a 15–20% decrease in reaction rates with secondary amines compared to ammonia .

Q. What experimental design principles ensure reproducibility in this compound pharmacological studies?

- Blinding : Use double-blinded protocols for bioactivity assays to minimize bias.

- Controls : Include positive (e.g., acetazolamide) and negative (DMSO vehicle) controls in enzyme inhibition studies.

- Replicates : Triplicate runs with independent synthetic batches reduce batch-to-batch variability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxicity data across studies?

Variability in IC₅₀ values (e.g., 50 µM vs. 120 µM in cancer cell lines) may stem from differences in:

- Assay Conditions : Serum concentration in cell media alters compound bioavailability.

- Cell Lines : Metabolic activity of HepG2 vs. MCF-7 cells affects sulfonamide uptake.

- Solubility : DMSO concentrations >0.1% can artifactually enhance cytotoxicity . Standardize protocols per CLSI guidelines and report raw data in supplementary materials .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.